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For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Tert-butylbenzamide is an organic compound with significant interest in various chemical

and pharmaceutical research areas. Its unique structural features, particularly the presence of

a bulky tert-butyl group on the aromatic ring, impart distinct physical and chemical properties

that make it a valuable intermediate in organic synthesis and a scaffold for the development of

novel therapeutic agents. This technical guide provides a comprehensive overview of the

chemical properties, structure, synthesis, and spectral characterization of 4-tert-
butylbenzamide.

Chemical and Physical Properties
4-Tert-butylbenzamide is a white to off-white crystalline solid at room temperature. The

incorporation of the tert-butyl group influences its solubility and thermal properties. It is

generally soluble in organic solvents such as ethanol, ether, and ketones, but insoluble in

water.[1]
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Property Value Reference

Molecular Formula C₁₁H₁₅NO [1][2]

Molecular Weight 177.24 g/mol [1][2]

Melting Point 171-175 °C [3]

Boiling Point 293.2 ± 19.0 °C (Predicted) [1]

Appearance
White to off-white crystalline

powder
[1]

Solubility
Soluble in ethanol, ether,

ketones; Insoluble in water
[1]

Chemical Structure and Synthesis
The structure of 4-tert-butylbenzamide consists of a benzene ring substituted with a tert-butyl

group at the para position (position 4) and a primary amide group. The presence of the

sterically demanding tert-butyl group can influence the reactivity of the aromatic ring and the

amide functionality.

Synthesis of 4-Tert-butylbenzamide
A common and effective method for the synthesis of 4-tert-butylbenzamide is the acylation of

ammonia or an amine with 4-tert-butylbenzoyl chloride. This reaction proceeds via a

nucleophilic acyl substitution mechanism.

Experimental Protocols
Protocol 1: Synthesis of 4-Tert-butylbenzamide from 4-
Tert-butylbenzoyl Chloride
This protocol is adapted from established methods for the synthesis of N-substituted

benzamides.[4]

Materials:

4-Tert-butylbenzoyl chloride
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Ammonia (aqueous solution, e.g., 28%) or tert-butylamine

Dichloromethane (CH₂Cl₂) or a similar aprotic solvent

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Hydrochloric acid (HCl), 3 N

Diethyl ether

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath,

dissolve 4-tert-butylbenzoyl chloride in dichloromethane.

Amine Addition: Cool the solution to 0 °C. Slowly add a stoichiometric excess of

concentrated aqueous ammonia or tert-butylamine to the stirred solution. The reaction is

exothermic, so maintain the temperature at 0-5 °C during the addition.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir overnight.

Work-up:

Filter the reaction mixture to remove any precipitated ammonium chloride.

Transfer the filtrate to a separatory funnel and wash sequentially with 3 N HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous sodium sulfate.

Purification:
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Filter off the drying agent and remove the solvent from the filtrate under reduced pressure

using a rotary evaporator.

The crude product can be further purified by recrystallization from a suitable solvent

system, such as diethyl ether, to yield white crystals of 4-tert-butylbenzamide.[4]

Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of 4-tert-butylbenzamide is characterized by signals corresponding to

the aromatic protons, the amide protons, and the protons of the tert-butyl group.

Aromatic Protons (Ar-H): Typically appear as two doublets in the range of δ 7.5-7.8 ppm,

characteristic of a para-substituted benzene ring.

Amide Protons (NH₂): A broad singlet is expected for the two amide protons. Its chemical

shift can vary depending on the solvent and concentration.

Tert-butyl Protons (C(CH₃)₃): A sharp singlet integrating to nine protons is observed around δ

1.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon typically resonates in the range of δ

165-170 ppm.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon

attached to the tert-butyl group and the carbon attached to the amide group will have

different chemical shifts from the other two aromatic carbons.

Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary

carbon and one for the three equivalent methyl carbons.

IR (Infrared) Spectroscopy
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The IR spectrum of 4-tert-butylbenzamide shows characteristic absorption bands for the

functional groups present.

N-H Stretch: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric

and asymmetric stretching vibrations of the primary amide N-H bonds.

C=O Stretch (Amide I band): A strong absorption band typically appears in the range of

1630-1690 cm⁻¹.

N-H Bend (Amide II band): An absorption band is usually observed around 1590-1650 cm⁻¹.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-

3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the

molecular weight of 4-tert-butylbenzamide (177.24).

Fragmentation: Common fragmentation pathways for N-alkylbenzamides include cleavage of

the C-N bond and fragmentation of the alkyl group. For 4-tert-butylbenzamide, a prominent

fragment would be expected from the loss of a methyl group from the tert-butyl substituent.

Potential Biological Activity and Signaling Pathways
While specific biological data for 4-tert-butylbenzamide is limited in publicly available

literature, benzamide derivatives as a class are known to exhibit a wide range of

pharmacological activities.[5] Many of these activities stem from their ability to interact with

various enzymes and receptors.

One of the well-established mechanisms of action for some benzamide derivatives is the

antagonism of dopamine D2-like receptors (D2, D3, and D4).[6] This interaction is the basis for

the use of certain benzamides as antipsychotic and antiemetic agents. Blockade of these G

protein-coupled receptors can lead to the modulation of downstream signaling pathways, such
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as the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP

(cAMP) levels.[6]

Another area of active research is the role of benzamide derivatives as enzyme inhibitors. For

instance, some benzamides have been shown to inhibit histone deacetylases (HDACs), which

are being explored as targets for cancer therapy.[6]

The following diagram illustrates a generalized signaling pathway that could be modulated by a

benzamide derivative acting as a dopamine D2 receptor antagonist.
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Caption: Generalized Dopamine D2 Receptor Antagonism by a Benzamide Derivative.

Conclusion
4-Tert-butylbenzamide is a versatile chemical compound with well-defined chemical and

physical properties. Its synthesis is readily achievable through standard organic chemistry

techniques. The structural and spectral data presented in this guide provide a solid foundation

for its identification and characterization. While direct biological data for 4-tert-butylbenzamide
is not extensively documented, the broader class of benzamide derivatives shows significant

promise in drug development, particularly as receptor antagonists and enzyme inhibitors.

Further research into the specific biological activities of 4-tert-butylbenzamide and its

analogues is warranted to explore its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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